2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide
Description
2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is a chloroacetamide derivative characterized by a methyl group and an isoquinolin-1-ylmethyl substituent attached to the nitrogen atom of the acetamide backbone. The isoquinoline moiety, a fused bicyclic aromatic system with a nitrogen atom, distinguishes this compound from simpler chloroacetamides.
Properties
IUPAC Name |
2-chloro-N-(isoquinolin-1-ylmethyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)8-14)9-12-11-5-3-2-4-10(11)6-7-15-12/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLXSSIJVTCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC2=CC=CC=C21)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203580 | |
| Record name | Acetamide, 2-chloro-N-(1-isoquinolinylmethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353960-72-1 | |
| Record name | Acetamide, 2-chloro-N-(1-isoquinolinylmethyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353960-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(1-isoquinolinylmethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001203580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride and methylamine. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the process is carried out under reflux conditions to ensure complete reaction. The general reaction scheme can be represented as follows:
Step 1: Isoquinoline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-isoquinolin-1-ylmethyl-acetamide.
Step 2: The intermediate product is then treated with methylamine to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the isoquinoline moiety can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of N-substituted isoquinoline derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is investigated for its potential therapeutic effects, particularly in:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, showing promise as an anticancer agent.
- Neurodegenerative Diseases : Research indicates potential applications in treating conditions such as Alzheimer's and Parkinson's diseases by modulating stress response pathways .
The compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that it may inhibit bacterial growth, making it a candidate for antibiotic development.
- Enzyme Modulation : It can bind to specific receptors or enzymes, influencing biological pathways associated with disease states.
Material Science
In industrial applications, this compound is explored for its utility in developing new materials due to its unique chemical properties and reactivity profiles.
Case Study 1: Anticancer Research
A study demonstrated that derivatives of this compound showed significant inhibition of tumor cell lines. The mechanism was attributed to the compound's ability to interfere with cell cycle progression through enzyme inhibition.
Case Study 2: Neuroprotective Effects
In preclinical trials, this compound was tested for neuroprotective effects against oxidative stress. Results indicated that it could enhance neuronal survival rates in models of neurodegeneration, suggesting its potential as a treatment for diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroacetamides are a versatile class of compounds with diverse applications, particularly in herbicides and pharmaceutical intermediates. Below is a comparative analysis of 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide with structurally related compounds:
Structural Analogues with Varying Substituents
Key Observations:
- Isoquinoline vs.
- Methyl vs. Isopropyl Substituents : The methyl group in the target compound reduces steric hindrance compared to its isopropyl analog, possibly increasing reactivity or bioavailability .
- Agrochemical Relevance: Compounds like alachlor highlight the importance of chloroacetamides in herbicide development. The target compound’s isoquinoline moiety could offer novel modes of action distinct from traditional agrochemicals .
Notes
Data Limitations: Detailed pharmacological or agrochemical data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known behaviors of related compounds.
Synthetic Challenges: Introducing the isoquinolin-1-ylmethyl group may require optimization to achieve high yields and purity .
Biological Activity
2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide is a synthetic compound with notable chemical properties and potential biological activities. Its molecular formula is C13H13ClN2O, and it features a unique structure that includes a chloro group, an isoquinoline moiety, and an acetamide group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its prospective applications in treating diseases such as cancer and infections.
Synthesis
The synthesis of this compound typically involves a two-step process:
- Formation of the Intermediate : Isoquinoline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 2-chloro-N-isoquinolin-1-ylmethyl-acetamide.
- Final Product Formation : The intermediate product is subsequently treated with methylamine to produce the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can bind to receptors, modulating various biological pathways.
Antimicrobial Properties
Recent studies have indicated that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its effectiveness against various strains:
- E. coli : MIC values around 0.0195 mg/mL.
- Bacillus mycoides : MIC values around 0.0048 mg/mL.
- Candida albicans : MIC values around 0.0048 mg/mL .
Anticancer Activity
Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to apoptosis and cell cycle regulation. The specific molecular targets are still under investigation, but initial findings suggest potential efficacy against several cancer types, including breast and colorectal cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-N-isoquinolin-1-ylmethyl-acetamide | C13H12ClN2O | Moderate antimicrobial activity |
| N-Methyl-2-chloro-N-isoquinolin-1-ylmethyl-acetamide | C14H14ClN2O | Enhanced anticancer properties |
| 2-Chloro-N-isoquinolin-1-ylmethyl-N-ethyl-acetamide | C14H15ClN2O | Similar antimicrobial effects |
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various synthesized alkaloids demonstrated that derivatives similar to this compound exhibited potent antibacterial properties against resistant bacterial strains .
- Anticancer Research : In vitro testing showed that this compound could induce apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of 2-Chloro-N-isoquinolin-1-ylmethyl-N-methyl-acetamide?
- Answer : Structure elucidation typically employs IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH/CH stretches) and NMR spectroscopy (¹H and ¹³C) to resolve substituent patterns. For example, in related chloroacetamide derivatives, NMR signals for the chloroacetamide moiety appear as singlet peaks for CH₂Cl (~3.8–4.2 ppm) and downfield-shifted carbonyl carbons (~165–170 ppm) . Integration of aromatic protons in the isoquinoline ring further confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .
Q. How can researchers design a synthetic route for this compound?
- Answer : A multi-step approach is common:
Amide bond formation : React 2-chloroacetyl chloride with N-methylisoquinolin-1-ylmethylamine under Schotten-Baumann conditions (e.g., aqueous NaOH, THF) to form the acetamide backbone .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions, ensuring compatibility with the chloroacetamide group. Optimize yields by adjusting reaction time, temperature, and catalyst (e.g., Pd for Suzuki-Miyaura coupling) .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across studies involving chloroacetamide derivatives?
- Answer : Variability may arise from differences in assay conditions (e.g., cell lines, concentrations) or structural analogs. Mitigation strategies include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized protocols.
- Comparative analysis : Use structurally similar compounds (e.g., 2-Chloro-N-(3-chlorophenyl)acetamide) as controls to isolate substituent effects .
- Mechanistic validation : Employ molecular docking or CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition) .
Q. What computational methods optimize reaction conditions for synthesizing chloroacetamide derivatives?
- Answer : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction pathways. For example:
- Reaction path searches : Identify low-energy intermediates and transition states to minimize side products.
- Data-driven optimization : Train models on experimental datasets (e.g., solvent polarity, catalyst loading) to recommend conditions for maximal yield .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Answer : Key strategies include:
- Substituent variation : Replace the isoquinoline ring with quinazoline or indole moieties to modulate lipophilicity and binding affinity.
- Bioisosteric replacement : Swap the chloro group with trifluoromethyl (-CF₃) to enhance metabolic stability while retaining electronic effects.
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonds with target enzymes) .
Q. What protocols ensure stability and handling safety for chloroacetamide derivatives during storage?
- Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for moisture-sensitive steps; monitor degradation via TLC or HPLC (retention time shifts).
- Toxicity screening : Conduct Ames tests or zebrafish embryo assays for early-stage toxicity profiling, as chloroacetamides may exhibit uncharacterized hazards .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
